Product packaging for 1-[(4-bromophenoxy)acetyl]piperidine(Cat. No.:)

1-[(4-bromophenoxy)acetyl]piperidine

Cat. No.: B5665833
M. Wt: 298.18 g/mol
InChI Key: LPMVDFNBADKUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromophenoxy)acetyl]piperidine is a chemical compound of significant interest in medicinal and organic chemistry, serving as a versatile building block for the research and development of novel therapeutic agents. Its structure incorporates a piperidine ring, a fundamental heterocyclic scaffold recognized as a pivotal cornerstone in drug discovery . Piperidine and its derivatives are associated with a wide spectrum of pharmacological activities and are present in numerous FDA-approved drugs . The 4-bromophenoxy moiety attached to the scaffold offers a potential site for further chemical modifications, for instance via cross-coupling reactions, making this compound a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in the synthesis of potential ligands and probes. The piperidine nucleus is a common feature in compounds investigated for anticancer, antiviral, and antimicrobial applications, among others . Furthermore, piperidine derivatives have been explored as antagonists for specific receptors and as inhibitors of various enzymes involved in disease pathways . This product is intended for research purposes as a chemical intermediate or reference standard. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16BrNO2 B5665833 1-[(4-bromophenoxy)acetyl]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMVDFNBADKUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Bromophenoxy Acetyl Piperidine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 1-[(4-bromophenoxy)acetyl]piperidine, the most logical disconnection is at the amide bond, as this is a common and reliable bond-forming reaction. This disconnection yields two key precursors: (4-bromophenoxy)acetic acid and piperidine (B6355638).

Table 1: Retrosynthetic Analysis of this compound

Target MoleculeDisconnectionPrecursors
This compoundAmide bond (C-N)(4-bromophenoxy)acetic acid and Piperidine

Further retrosynthesis of (4-bromophenoxy)acetic acid leads to 4-bromophenol (B116583) and a two-carbon synthon, such as ethyl bromoacetate, via a Williamson ether synthesis. Both 4-bromophenol and piperidine are readily available commercial starting materials.

Optimized Synthetic Routes

The synthesis of this compound primarily revolves around the formation of the amide bond between (4-bromophenoxy)acetic acid and piperidine.

Amidation Reactions and Coupling Strategies

The direct condensation of a carboxylic acid and an amine to form an amide is a cornerstone of organic synthesis. growingscience.com Several coupling reagents can be employed to facilitate this transformation by activating the carboxylic acid.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve yields and reduce side reactions. growingscience.com Another class of effective coupling agents is uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (4-bromophenoxy)acetyl chloride can then react readily with piperidine, typically in the presence of a base to neutralize the HCl byproduct. growingscience.com

Table 2: Comparison of Common Amidation Coupling Strategies

Coupling Reagent/MethodActivating AgentTypical SolventReaction Conditions
Carbodiimide CouplingEDC/DCC with HOBt/DMAPDichloromethane (DCM), Dimethylformamide (DMF)Room temperature
Uronium-based CouplingHATU with a non-nucleophilic base (e.g., DIPEA)DMF, Acetonitrile (B52724)Room temperature
Acyl Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chlorideDCM, TolueneRoom temperature to gentle heating

Functionalization of Phenoxyacetyl Moieties

The aromatic ring of the 4-bromophenoxyacetyl moiety is amenable to further functionalization, primarily through electrophilic aromatic substitution or cross-coupling reactions. The bromine atom directs incoming electrophiles to the ortho positions. However, the ether linkage is an activating group, making the ring more susceptible to substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, can be employed to replace the bromine atom with a variety of substituents. For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl derivative.

Derivatization of the Piperidine Nitrogen

While the piperidine nitrogen in this compound is part of an amide and thus less nucleophilic than a free amine, it can still undergo certain chemical transformations. Under strongly reducing conditions, the amide carbonyl could potentially be reduced. However, derivatization at this position is generally limited due to the stability of the amide bond. More commonly, derivatives would be synthesized from substituted piperidines prior to the amidation step. For example, using a substituted piperidine in the initial coupling reaction would lead to a variety of N-substituted analogs.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound focuses on minimizing waste, using less hazardous chemicals, and improving energy efficiency. Key areas for improvement in traditional amide synthesis include the use of catalytic methods over stoichiometric activating reagents, which generate significant byproduct waste. unibo.it

Biocatalytic methods, for instance, can offer a greener alternative for amide bond formation. unibo.it The use of safer solvents with lower environmental impact is also a crucial consideration. Furthermore, optimizing reaction conditions to reduce reaction times and energy consumption aligns with the principles of green chemistry.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would provide characteristic signals for the protons on the piperidine ring, the methylene (B1212753) protons of the acetyl group, and the aromatic protons of the bromophenoxy group. The integration of these signals would confirm the ratio of these different parts of the molecule.

¹³C NMR: Would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the amide, the carbons of the piperidine ring, and the carbons of the aromatic ring.

Mass Spectrometry (MS):

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to determine the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key indicator in the mass spectrum.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound and to monitor the progress of the synthesis. A reversed-phase column with a mobile phase of acetonitrile and water is a common setup.

Gas Chromatography (GC): Can also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMRSignals for piperidine protons (multiplets, ~1.5-3.5 ppm), methylene protons (singlet, ~4.5 ppm), and aromatic protons (doublets, ~6.8-7.4 ppm)
¹³C NMRCarbonyl carbon (~165-170 ppm), aromatic carbons (~115-155 ppm), methylene carbon (~65-70 ppm), piperidine carbons (~24-46 ppm)
Mass Spec (ESI+)[M+H]⁺ peak showing characteristic bromine isotope pattern

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed to assign the structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the piperidine ring, the methylene bridge, and the bromophenoxy group. The protons on the piperidine ring would likely appear as a series of multiplets in the upfield region of the spectrum. The methylene protons adjacent to the carbonyl group and the oxygen atom would be expected to resonate as a singlet in the downfield region. The aromatic protons of the 4-bromophenoxy group would present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group would be readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the piperidine ring would appear in the aliphatic region of the spectrum, while the aromatic carbons of the bromophenoxy group would be observed at lower field strengths.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be utilized to further confirm the connectivity between protons and carbons, providing an unambiguous structural assignment of this compound. mdpi.com

Anticipated ¹H NMR Data for this compound:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Piperidine CH₂~1.5-1.7m6H
Piperidine N-CH₂~3.4-3.6m4H
O-CH₂-C=O~4.7s2H
Aromatic CH~6.8d2H
Aromatic CH~7.4d2H

Anticipated ¹³C NMR Data for this compound:

CarbonChemical Shift (ppm)
Piperidine C~24-27
Piperidine N-C~43-46
O-CH₂~67
Aromatic C-Br~114
Aromatic CH~116
Aromatic CH~132
Aromatic C-O~157
C=O~168

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, confirming the compound's molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern would be expected for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis within the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the cleavage of the amide bond and the ether linkage, resulting in fragment ions that are characteristic of the piperidine and bromophenoxy moieties.

Expected Mass Spectrometry Data for this compound:

Ionm/z (relative to ⁷⁹Br)
[M]⁺297
[M+2]⁺299
[C₁₃H₁₆BrNO₂]⁺297.04

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the tertiary amide. The C-N stretching of the amide would likely appear in the range of 1200-1300 cm⁻¹. The presence of the ether linkage (Ar-O-CH₂) would be confirmed by a characteristic C-O stretching band around 1250 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic piperidine ring and the aromatic bromophenoxy group would be observed in the region of 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Br stretching vibration would be expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Key IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)
C=O (Amide)~1650
C-N (Amide)~1250
C-O (Ether)~1240
C-H (Aliphatic)2850-2950
C-H (Aromatic)3050-3100
C-Br< 800

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov Should this compound form suitable single crystals, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. nist.gov

This technique would reveal the conformation of the piperidine ring, which typically adopts a chair conformation. It would also define the spatial relationship between the piperidine ring and the (4-bromophenoxy)acetyl substituent. The crystallographic data would provide the absolute stereochemistry if chiral centers were present, although this compound is an achiral molecule. The solid-state packing of the molecules in the crystal lattice, influenced by intermolecular interactions, would also be elucidated. nist.gov

Computational Chemistry and in Silico Studies of 1 4 Bromophenoxy Acetyl Piperidine

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are fundamental to exploring the electronic structure and reactivity of a molecule. These calculations can determine various properties, from molecular geometry to electronic distribution, which are crucial for understanding the molecule's intrinsic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-[(4-bromophenoxy)acetyl]piperidine, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry). This process involves calculating the molecule's potential energy surface to find the lowest energy arrangement of its atoms.

A theoretical DFT study would yield precise data on the molecule's structural parameters. Key information that could be tabulated from such an analysis is presented in Table 3.1.

ParameterDescriptionExpected Information for this compound
Optimized Molecular GeometryThe lowest-energy 3D arrangement of atoms.Provides the most stable structure of the molecule.
Bond LengthsThe equilibrium distance between the nuclei of two bonded atoms.e.g., C-Br, C-O, C-N, C=O bond distances.
Bond AnglesThe angle formed between three connected atoms.e.g., C-O-C, O=C-N angles.
Dihedral AnglesThe angle between two intersecting planes defined by sets of three atoms.Determines the spatial orientation of the piperidine (B6355638), phenoxy, and acetyl groups.
Vibrational FrequenciesCalculated frequencies corresponding to molecular vibrations.Used to predict theoretical IR and Raman spectra for structural confirmation.

As of the latest literature review, specific DFT calculation results for this compound have not been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. FMO analysis for this compound would provide the energy values for these orbitals and other related quantum chemical descriptors, as detailed in Table 3.2.

ParameterFormulaDescription
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / ηThe reciprocal of hardness, indicating reactivity.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons to itself.

Specific FMO analysis data for this compound is not currently available in published scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding molecular interactions. The MEP map displays different potential values on the molecular surface using a color spectrum.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. These are often located around hydrogen atoms.

Green regions represent neutral or zero potential.

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen of the acetyl group and the oxygen of the phenoxy group, identifying them as sites for potential hydrogen bonding or electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the piperidine and phenyl rings. A detailed MEP analysis for this specific compound has not been reported in the literature.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating these movements, MD can provide detailed information on the conformational flexibility and stability of a molecule in a specific environment, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO).

An MD simulation of this compound would involve placing the molecule in a simulation box with solvent molecules and calculating the interactions between all atoms over a set period (nanoseconds to microseconds). The resulting trajectory would reveal:

Conformational Stability: Whether the molecule maintains a stable conformation or undergoes significant structural changes.

Torsional Angle Fluctuations: The rotation around key single bonds, such as the C-O bond of the phenoxy group or the C-C bond of the acetyl group.

Piperidine Ring Conformation: Analysis of the piperidine ring's preference for chair, boat, or twist-boat conformations.

Solvent Interactions: How the molecule interacts with the surrounding solvent molecules, including the formation of hydrogen bonds.

This analysis is critical for understanding how the molecule behaves in a biological environment. However, no specific molecular dynamics simulation studies for this compound are available in the scientific literature.

Molecular Docking Studies with Biological Targets

Molecular docking is an in silico technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

In a hypothetical docking study, this compound would be treated as the ligand, and its geometry would be optimized. A specific biological target (e.g., an enzyme or receptor) would be selected. The docking algorithm would then explore various possible binding poses of the ligand within the active site of the protein, scoring each pose based on factors like binding energy and intermolecular interactions.

Ligand-Protein Interaction Profiling

Following a molecular docking simulation, a ligand-protein interaction profile is generated to analyze the specific non-covalent interactions that stabilize the complex. This analysis provides a detailed understanding of the binding mode.

For this compound, this profiling would identify key interactions such as:

Hydrogen Bonds: The carbonyl oxygen could act as a hydrogen bond acceptor with amino acid residues like serine or tyrosine in a protein's active site.

Hydrophobic Interactions: The bromophenyl and piperidine rings could form hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, or isoleucine.

Halogen Bonds: The bromine atom on the phenyl ring could potentially form a halogen bond with an electron-rich atom (like oxygen or nitrogen) in the protein's binding pocket.

Pi-Pi Stacking: The bromophenyl ring could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A summary of potential interactions and their binding scores from a hypothetical docking study could be presented as shown in Table 3.3.

Biological Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Hypothetical Target AData Not AvailableData Not AvailableData Not Available
Hypothetical Target BData Not AvailableData Not AvailableData Not Available

Currently, there are no published molecular docking studies specifically identifying biological targets or detailing the ligand-protein interaction profile for this compound. Such studies would be essential to explore its potential pharmacological activity.

Identification of Potential Binding Sites and Modes

The identification of potential binding sites and the elucidation of binding modes are critical steps in understanding the mechanism of action of a compound. For this compound, this process would typically involve molecular docking simulations. In this approach, the three-dimensional structure of the compound is computationally "docked" into the binding sites of various biological targets, such as enzymes or receptors.

For this compound, a hypothetical workflow for identifying binding sites would involve:

Target Selection: Identifying potential protein targets based on the structural similarity of the compound to known bioactive molecules. The piperidine moiety is a common scaffold in medicinal chemistry, known to interact with a wide range of receptors. nih.govmdpi.com

Molecular Docking: Using computational software to predict the preferred orientation of the compound when bound to a specific target. This would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Binding Pose Analysis: Analyzing the most favorable binding poses to understand the specific amino acid residues involved in the interaction. For example, the bromophenoxy group might engage in hydrophobic interactions, while the carbonyl group of the acetyl moiety could act as a hydrogen bond acceptor.

Binding Affinity Predictions (Theoretical)

Theoretical binding affinity predictions quantify the strength of the interaction between a ligand, such as this compound, and its target protein. These predictions are often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.

Various computational methods can be employed to predict binding affinity. One common approach is to use scoring functions within molecular docking programs. These functions estimate the binding free energy based on the docked conformation. In a study on piperidine-derived compounds as HDM2 inhibitors, the top-scoring molecules identified through docking had binding energies of -6.639 and -6.305 kcal/mol. researchgate.net

More rigorous methods, such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP), can provide more accurate predictions but are computationally more intensive. These methods would calculate the free energy of binding for the this compound-protein complex, providing a more reliable estimate of its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds and helps in identifying the key molecular features that influence their biological effects.

Development of Predictive Models

The development of a predictive QSAR model for a series of compounds related to this compound would involve several key steps:

Data Set Assembly: A dataset of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and external validation on a separate test set of compounds. nih.gov

For instance, a 2D-QSAR study on benzofuran-based vasodilators utilized the Best Multiple Linear Regression (BMLR) method to develop a statistically significant model. nih.gov Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to piperidine carboxamide derivatives, yielding models with good predictive ability. researchgate.net

A hypothetical QSAR model for analogues of this compound could take the form of a linear equation, such as:

Biological Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... + cₙ * Descriptorₙ

Where the coefficients (c₁, c₂, etc.) indicate the relative importance of each descriptor.

Identification of Key Molecular Descriptors Influencing Activity

The analysis of a validated QSAR model allows for the identification of the molecular descriptors that have the most significant impact on the biological activity of the compounds. This information is crucial for the rational design of new, more potent analogues.

Based on QSAR studies of structurally related compounds, the following types of descriptors could be influential for the activity of this compound derivatives:

Descriptor TypePotential Influence on Activity
Electronic Descriptors The electronic properties of the bromophenoxy ring, such as the highest occupied molecular orbital (HOMO) energy and dipole moment, could be important for receptor recognition and binding. nih.gov A study on bromo benzohydrazide (B10538) derivatives indicated that the total energy (Te), an electronic parameter, was a key descriptor for antimicrobial activity. nih.gov
Steric Descriptors The size and shape of the molecule, represented by descriptors such as molecular weight and molar refractivity, can influence how well the compound fits into a binding pocket. 3D-QSAR studies on piperidine derivatives have highlighted the importance of steric fields. researchgate.net
Hydrophobic Descriptors The lipophilicity of the molecule, often quantified by the logarithm of the partition coefficient (logP), plays a crucial role in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The bromophenoxy group is expected to contribute significantly to the hydrophobicity of the molecule.
Topological Descriptors These descriptors encode information about the connectivity of atoms in a molecule. Indices such as the Wiener index and molecular connectivity indices have been found to be important in QSAR models of various bioactive compounds, including some containing bromine. nih.gov

By understanding which of these descriptors are most critical, medicinal chemists can strategically modify the structure of this compound to enhance its desired biological activity. For example, if a QSAR model indicates that increased hydrophobicity is beneficial, modifications could be made to the bromophenoxy or piperidine rings to achieve this.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.govmdpi.com

While specific inhibitory data for this compound against AChE and BChE is not detailed in the available literature, the piperidine scaffold is a common feature in many cholinesterase inhibitors. For instance, various 4-oxypiperidine ethers have been synthesized and shown to simultaneously exhibit high affinity for histamine (B1213489) receptors and inhibitory activity against AChE and BChE. acs.org One such compound, ADS031, which incorporates a benzyl (B1604629) moiety on the piperidine ring, demonstrated an IC₅₀ value of 1.537 μM against AChE. acs.org This suggests that the piperidine ring system is a viable structural component for designing cholinesterase inhibitors. Further studies would be required to determine if the 4-bromophenoxyacetyl substitution confers similar or significant inhibitory activity upon the piperidine core.

The piperidine moiety is a versatile scaffold found in inhibitors of various other enzymes.

Acetyl-CoA Carboxylase (ACC): ACC is a rate-limiting enzyme in the synthesis of fatty acids, making it a target for metabolic diseases. nih.govnih.govmedchemexpress.com Research has led to the development of potent ACC inhibitors based on disubstituted (4-piperidinyl)-piperazine derivatives. nih.govnih.gov These compounds demonstrate that the piperidine structure can be incorporated into molecules that effectively inhibit ACC isozymes ACC1 and ACC2. nih.govnih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that mediates inflammatory pathways, and its selective inhibition is a goal for anti-inflammatory therapies without the gastrointestinal side effects associated with non-selective NSAIDs. nih.govyoutube.comyoutube.com The development of selective COX-2 inhibitors often involves diaryl heterocyclic structures. mdpi.com While direct testing of this compound on COX-2 has not been reported, studies on other classes of compounds have shown that substitutions with a 4-bromophenyl group can contribute to high inhibitory activity towards COX-2. nih.gov

There is no available information in the searched literature regarding the activity of this compound or its close analogs against DNA gyrase or sirtuins.

Receptor Binding and Modulation Assays

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are central to pain modulation. zenodo.org The 4-anilidopiperidine structure is the core of the potent synthetic opioid fentanyl and its derivatives. nih.govmdpi.comresearchgate.net Modifications to the piperidine ring and its substituents can significantly alter binding affinity and efficacy at the μ-opioid receptor. nih.govmdpi.com For example, fentanyl itself shows a high binding affinity with an IC₅₀ value of 1.23 nM at the μ-opioid receptor. mdpi.com While this compound does not share the anilido substitution common to fentanyl-like compounds, the presence of the piperidine core suggests a potential, though unconfirmed, for interaction with opioid receptors. Specific binding assays would be needed to verify any affinity for these receptor subtypes.

Sigma receptors, classified into σ1 and σ2 subtypes, are recognized as unique targets for therapeutic development. The phenoxyalkylpiperidine scaffold is known to be an effective framework for achieving high-affinity binding at the σ1 receptor. uniba.itresearchgate.netnih.gov

Studies on a series of halogenated 4-(phenoxymethyl)piperidines revealed that various substitutions on both the phenoxy and piperidine rings influence binding affinity and selectivity for σ1 and σ2 receptors. nih.gov For instance, compounds with 4-bromo and 4-cyano substituents on the phenoxy ring were examined, showing σ1 dissociation constants (Ki) ranging from 0.38 to 24.3 nM. nih.gov In another study focusing on phenoxyalkylpiperidines, it was noted that a p-chloro substituent on the phenoxy ring generally conferred slightly higher σ1 receptor affinity compared to a p-methoxy substituent, highlighting the beneficial effect of a more hydrophobic halogen atom. uniba.it Increasing steric hindrance around the piperidine nitrogen was found to decrease σ1 receptor affinity. uniba.it

The affinity of several phenoxyalkylpiperidine analogs at sigma receptors is detailed in the table below, illustrating the high-affinity binding characteristic of this class of compounds.

Compound Nameσ1 Ki (nM)σ2 Ki (nM)σ2/σ1 Selectivity Ratio
1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine0.3452.3154
(R)-1-[2-(4-Chlorophenoxy)ethyl]-2-methylpiperidine1.18158134
(S)-1-[2-(4-Chlorophenoxy)ethyl]-2-methylpiperidine0.86239278
1-[3-(4-Chlorophenoxy)propyl]-2,6-dimethylpiperidine4.4317.23.9
1-[(4-Chlorophenoxy)acetyl]-2,6-dimethylpiperidine59.480913.6

This table presents data for structurally related compounds to illustrate the binding characteristics of the phenoxyalkylpiperidine class. Data sourced from related research. uniba.it

The histamine H4 receptor (H4R), a G protein-coupled receptor, is primarily involved in immune responses and inflammation. nih.gov It represents an important target for the development of treatments for allergic and inflammatory conditions. nih.gov The structure of H4R contains key amino acid residues, such as Asp94 and Glu182, which are crucial for ligand binding and receptor activation. nih.govnih.gov

While specific binding data for this compound at the H4R is not available, various piperidine-containing molecules have been investigated as H4R ligands. For example, optimization of a dibenzodiazepine lead structure resulted in a potent H4R agonist with a pKi of 7.6. drugbank.com This indicates that piperidine and related cyclic amine structures can be successfully incorporated into potent H4R ligands. However, the specific contribution of the 4-bromophenoxyacetyl moiety to H4R affinity remains to be determined through direct binding and functional assays.

Chemokine Receptor Antagonism (e.g., CCR5)

The C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor that plays a critical role in the immune system. nih.gov It is also a key co-receptor used by the most common strains of HIV-1 to enter host cells, such as T-cells and macrophages. wikipedia.org Consequently, blocking this receptor is a validated therapeutic strategy for HIV treatment. frontiersin.org The development of CCR5 antagonists has been a significant area of pharmaceutical research. wikipedia.org

Compounds featuring a piperidine scaffold have been central to the discovery of potent CCR5 antagonists. nih.gov For instance, Maraviroc, the first approved CCR5 antagonist, features a complex substituted piperidine-related structure. wikipedia.org Research into novel CCR5 inhibitors has explored various piperidine-based series, including piperidine-4-carboxamide derivatives, which have shown excellent inhibition against CCR5. nih.gov The development of these antagonists often involves optimizing the substituents on the piperidine ring to enhance potency and selectivity while minimizing off-target effects, such as binding to the hERG potassium channel. nih.govwikipedia.org The investigation of piperidine-based compounds as CCR5 antagonists is driven by their ability to interfere with the CCR5-viral interaction, thereby inhibiting viral entry into human cells. wikipedia.orgfrontiersin.org

Antimicrobial Efficacy and Mechanisms (In Vitro Studies)

The piperidine structural motif is found in numerous compounds investigated for their antimicrobial properties. biointerfaceresearch.com Derivatives are evaluated for their ability to inhibit the growth of a wide range of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of piperidine have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com In vitro studies, often employing methods like the disc diffusion method, are used to determine the zone of inhibition against specific bacterial strains. biointerfaceresearch.com

Research has shown that certain piperidine derivatives exhibit activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The level of activity can be influenced by the specific chemical modifications to the piperidine structure. biointerfaceresearch.com For example, asymmetric and monomeric analogues of robenidine, which contains a guanidine (B92328) group, have demonstrated activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with some analogues also showing modest activity against Gram-negative strains like E. coli and P. aeruginosa. nih.govresearchgate.net Similarly, other studies have found that benzyl bromide derivatives containing piperidine moieties can show significant activity against Gram-positive bacteria. nih.gov This suggests that the piperidine scaffold is a viable starting point for the development of new antibacterial agents. nih.gov

Table 1: Antibacterial Activity of Selected Piperidine Derivative Classes This table summarizes findings for the broader class of piperidine derivatives.

Bacterial StrainTypeActivity of Piperidine DerivativesReferences
Staphylococcus aureusGram-PositiveModerate to Excellent biointerfaceresearch.com
Escherichia coliGram-NegativeModerate to Good biointerfaceresearch.comresearchgate.net
Methicillin-resistant S. aureus (MRSA)Gram-PositiveActive (MICs as low as 1.0 µg/mL for some analogues) nih.gov
Vancomycin-resistant Enterococci (VRE)Gram-PositiveActive (MICs as low as 0.5 µg/mL for some analogues) nih.gov
Pseudomonas aeruginosaGram-NegativeModest Activity (MICs of 32 µg/mL for some analogues) researchgate.net

Antifungal Activity

The potential of piperidine derivatives as antifungal agents has also been an area of active investigation. Studies have evaluated these compounds against a variety of fungal pathogens. For instance, piperine, an N-acylpiperidine alkaloid, has demonstrated potent activity against Candida albicans. nih.gov

In broader screenings, novel synthesized piperidine derivatives have shown varied degrees of inhibition against several fungal species, including Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net However, the efficacy is highly dependent on the specific structure of the derivative, as some compounds show no activity against certain fungi like Fusarium verticilliodes and Penicillium digitatium. researchgate.net The presence of specific substituents, such as a 4-bromo group, can influence the inhibitory action of the compound. nih.gov The fungicidal activity of some related heterocyclic compounds, such as 1,3,4-oxadiazoles, has been linked to the presence of a halogenated aromatic ring, which may enhance the antifungal effect. mdpi.com

Table 2: Antifungal Spectrum of Investigated Piperidine Derivatives This table summarizes findings for the broader class of piperidine derivatives.

Fungal SpeciesActivity of Piperidine DerivativesReferences
Candida albicansActive nih.govresearchgate.net
Aspergillus nigerActive researchgate.net
Aspergillus flavusActive researchgate.net
Saccharomyces cerevisiaeActive researchgate.net
Fusarium verticilliodesNo Activity Reported researchgate.net
Penicillium digitatiumNo Activity Reported researchgate.net

Anti-inflammatory Pathways Elucidation (In Vitro/Ex Vivo Models)

Chronic inflammation is linked to numerous diseases, and the search for new anti-inflammatory agents is ongoing. mdpi.com Piperidine derivatives have been explored for their potential to modulate inflammatory pathways. The mechanisms of action are often investigated in vitro using models such as lipopolysaccharide (LPS)-treated macrophages. mdpi.com

Studies on related compounds suggest that potential anti-inflammatory mechanisms could involve the downregulation of key pro-inflammatory mediators. mdpi.com This includes the inhibition of nitric oxide (NO) production and the reduced expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. mdpi.com Some benzophenone-N-ethyl piperidine ether analogues have been shown to reduce the total number of leukocytes in animal models, indicating an inhibition of prostaglandin (B15479496) production. nih.gov Molecular docking studies on other heterocyclic compounds have also shown potential interactions with the active site of the COX-2 enzyme. nih.gov

Antimalarial Activity against Parasitic Strains (In Vitro)

Malaria, caused by Plasmodium parasites, remains a major global health issue, and drug resistance necessitates the discovery of new therapeutic agents. nih.govnih.gov The piperidine ring is a known scaffold in antimalarial chemistry. nih.gov

In vitro screenings of compound libraries have identified numerous piperidine derivatives with significant activity against Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.gov Studies have demonstrated that 1,4-disubstituted piperidine derivatives can exhibit potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2, K1) strains of P. falciparum. nih.govnih.gov The 50% inhibitory concentrations (IC50) for some of these compounds are in the low nanomolar range, comparable to the reference drug chloroquine. nih.gov The structural relationship of these molecules to known antiprotozoal agents has prompted their evaluation, revealing the 4-aminopiperidine (B84694) skeleton as a promising base for developing new antimalarials. nih.gov

Other Investigated Biological Modulations (e.g., Anticonvulsant activity in pre-clinical models)

The versatility of the piperidine scaffold has led to its investigation in a range of other biological contexts, including neurological disorders like epilepsy. nih.gov Epilepsy is a common neurological condition, and the need for new anticonvulsant drugs with improved efficacy and fewer side effects persists. nih.govnih.gov

Pre-clinical animal models, such as the maximal electroshock (MES) test and the pentylenetetrazole (scPTZ)-induced seizure model, are used to screen for anticonvulsant properties. nih.gov Piperine, a natural alkaloid containing a piperidine ring, has been shown to delay the onset of tonic-clonic convulsions in such models. nih.gov The proposed mechanism for piperine's anticonvulsant effect involves the antagonism of Na+ channels. nih.gov Synthetic pyrrolidine-2,5-dione derivatives that incorporate piperidine or piperazine (B1678402) moieties have also demonstrated broad-spectrum anticonvulsant activity in multiple preclinical models, including those for drug-resistant epilepsy. nih.gov The mechanism for these synthetic compounds is often complex, potentially involving the inhibition of both sodium and calcium currents. nih.gov

Conclusion

1-[(4-bromophenoxy)acetyl]piperidine represents a novel, synthetically accessible chemical entity with significant potential for medicinal chemistry research. The strategic combination of the privileged piperidine (B6355638) scaffold, a biologically active bromophenoxy moiety, and an N-acyl linker provides a strong foundation for the exploration of its pharmacological properties. Based on the extensive research on structurally related compounds, this molecule is a promising candidate for investigation as an anticancer, enzyme inhibitory, and anti-inflammatory agent. Further synthesis and biological evaluation are necessary to fully elucidate the therapeutic potential of this and related compounds, potentially leading to the development of new lead structures for drug discovery.

Structure Activity Relationship Sar Analysis and Molecular Design Strategies

Impact of Substitutions on the Piperidine (B6355638) Ring and N-Acyl Moiety

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences a compound's properties. In analogues of the 1-[(4-bromophenoxy)acetyl]piperidine framework, modifications to this ring can alter binding affinity, selectivity, and pharmacokinetic profiles. For instance, studies on related 4-phenyl piperidine compounds have shown that this core is instrumental in developing potent mu-opioid receptor agonists nih.gov.

Introducing substituents on the piperidine ring can have varied effects. For example, in a series of potent P2Y14R antagonists, adding methyl groups to the piperidine ring of related structures helped to explore the receptor's conformation and binding pocket uniba.it. In some cases, replacing the piperidine ring with a more rigid structure, such as a quinuclidine (B89598) moiety, has been shown to maintain good binding affinity, suggesting that the target receptor can accommodate slight deviations from the ideal chair conformation of the piperidine ring nih.gov. However, extensive methylation, like the introduction of 2,2,6,6-tetra-CH3 groups, can lead to a complete loss of affinity, highlighting the steric limitations of the binding site uniba.it.

The N-acyl moiety also plays a critical role. The nature of this group can influence the molecule's interaction with its target. Acylation of the piperidine nitrogen has been shown to be a viable strategy, with N-acetyl groups often retaining moderate affinity in related antagonist compounds nih.gov. The length and composition of the acyl chain can be optimized to improve target engagement. Histone acylations, for instance, are known to be influenced by the length of the acyl-CoA donor, with enzymes often showing less efficiency with larger acyl groups nih.gov. This suggests that the acetyl group in this compound may represent an optimal balance of size and functionality for its specific targets.

Table 1: Effect of Piperidine Ring Modifications on Receptor Affinity in Analogous Systems This table is illustrative, based on findings from related compound series, to demonstrate the principles of SAR.

Core ScaffoldModificationTargetEffect on AffinityReference
Phenyl-piperidineReplacement of piperidine with quinuclidineP2Y14RMaintained good affinity (3-fold decrease) nih.gov
PhenoxyalkylpiperidineAddition of methyl groups to piperidineσ1 ReceptorModulated affinity and selectivity uniba.it
Phenoxyalkylpiperidine2,2,6,6-tetra-CH3 substitutionσ1 ReceptorNo measurable affinity uniba.it
Alicyclic AmineReplacement of piperazine (B1678402) with piperidineDopamine Transporter (DAT)Well-tolerated, improved metabolic stability nih.gov

Influence of the Phenoxy Moiety and Bromine Substitution

The phenoxy group is a privileged structural motif in drug discovery, often involved in critical binding interactions nih.gov. It can participate in π–π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine within a receptor's binding site nih.gov. In the case of this compound, the ether oxygen of the phenoxy group may also form hydrogen bonds with polar residues, further stabilizing the ligand-receptor complex nih.gov. The replacement of a phenoxy group with a different moiety, such as morpholine, has been shown in some instances to decrease biological activity, underscoring the importance of this fragment nih.gov.

Table 2: Role of Phenoxy and Halogen Moieties in Biological Activity This table summarizes the general functions of these moieties as observed in various medicinal chemistry contexts.

Structural MoietyPotential Role/InteractionImpact on PropertiesReference
Phenoxy Groupπ–π stacking with aromatic residues (e.g., Tyr, Phe)Stabilizes ligand-receptor binding nih.gov
Phenoxy Ether OxygenHydrogen bond acceptorEnhances interaction with polar residues nih.gov
Para-Bromine SubstitutionIncreases lipophilicityMay improve membrane permeability and hydrophobic interactions mdpi.com
Para-Halogen SubstitutionModulates electronic properties of the ringInfluences binding affinity and selectivity nih.govmdpi.com

Conformational Flexibility and Ligand-Target Complementarity

Conformational analysis of related piperidine-containing inhibitors has been used to define an "active conformation"—the specific spatial arrangement the molecule adopts when bound to its receptor nih.gov. Molecular modeling studies and experimental techniques like NMR spectroscopy and X-ray crystallography are invaluable for understanding these low-energy, bioactive conformations nih.gov. For some piperidine-based ligands, the receptor-preferred conformation may deviate from a perfect chair state to achieve optimal complementarity with the binding site nih.gov. The flexibility of the N-acetylpiperidine portion allows the 4-bromophenoxy group to orient itself effectively within a binding pocket to maximize favorable interactions. Understanding this conformational landscape is essential for designing more rigid analogues that are "pre-organized" in the bioactive conformation, which can lead to enhanced potency and selectivity.

Design Principles for Enhanced Selectivity and Potency

Based on the SAR analysis of this compound and related compounds, several design principles can be formulated to guide the development of improved analogues:

Piperidine Ring Optimization : While the piperidine scaffold is often essential, targeted substitutions can fine-tune activity. Small, non-bulky substituents may be tolerated or even beneficial, whereas large, sterically hindering groups are likely to be detrimental. Exploring bridged piperidines or other conformationally restricted ring systems could lock the molecule into a more active conformation nih.gov.

N-Acyl Moiety Variation : The length and nature of the linker connecting the piperidine and phenoxy groups can be systematically varied. Modifying the acetyl group to other small acyl or alkyl groups could optimize interactions within the binding pocket.

Phenoxy Ring Substitution : The 4-bromo substitution appears to be a favorable feature. Further exploration could involve replacing bromine with other halogens (F, Cl, I) or with small lipophilic groups like methyl or trifluoromethyl to probe the size and electronic requirements of the hydrophobic sub-pocket of the target.

Conformational Constraint : Introducing elements of rigidity, such as replacing single bonds with double bonds or incorporating small rings into the linker region, can reduce the conformational flexibility. This can lead to an increase in binding affinity by lowering the entropic penalty of binding, provided the constrained conformation matches the bioactive one.

Bioisosteric Replacement : Key functional groups can be replaced with bioisosteres to improve properties. For example, the ether linkage could potentially be replaced with other groups like a thioether or an amide to explore different hydrogen bonding patterns and metabolic stabilities.

By applying these principles, medicinal chemists can rationally design and synthesize new derivatives of this compound with potentially enhanced potency, selectivity, and improved drug-like properties.

Pre Clinical Drug Discovery and Lead Optimization Context

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The ADME profile of a compound dictates its ability to reach its target in the body, its duration of action, and its eventual elimination. Computational ADME prediction for 1-[(4-bromophenoxy)acetyl]piperidine provides crucial data points for its pharmacokinetic profile. nih.gov

Table 1: Predicted Physicochemical Properties of this compound Data generated using predictive modeling.

PropertyPredicted Value
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Topological Polar Surface Area (TPSA)38.77 Ų
Consensus Log P (Lipophilicity)2.55
Water Solubility (Log S)-3.07 (Soluble)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bonds4

A critical factor for orally administered drugs is their ability to be absorbed through the intestinal wall. The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, is a widely accepted in vitro model that mimics the human intestinal mucosa. nih.govnih.gov Computational models trained on large datasets of Caco-2 permeability results can reliably predict this property. mdpi.com

For this compound, predictive models indicate High gastrointestinal (GI) absorption. This favorable prediction is supported by its physicochemical properties, such as a molecular weight under 500 g/mol and a balanced lipophilicity (Consensus Log P of 2.55), which facilitate passive diffusion across the intestinal barrier. The predicted high permeability suggests that the compound is likely to be well-absorbed when administered orally.

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). frontiersin.org Whether a drug needs to cross the BBB is target-dependent. Computational models predict if a compound can permeate this barrier based on factors like size, polarity, and lipophilicity. nih.gov

Predictive models suggest that this compound is likely to cross the blood-brain barrier . This prediction is consistent with its moderate lipophilicity and a Topological Polar Surface Area (TPSA) of 38.77 Ų, which is well below the typical threshold of 90 Ų often associated with CNS-active molecules. This characteristic would be advantageous if the compound is being developed for a target within the central nervous system.

Metabolic stability is a key determinant of a drug's half-life and potential for drug-drug interactions. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs. criver.com Inhibition of these enzymes can lead to altered drug concentrations in the body. biomolther.org Predictive models estimate the likelihood of a compound inhibiting major CYP isoforms. nih.gov

The in silico analysis of this compound predicts that it is not an inhibitor of CYP1A2, CYP2C19, CYP2D6, and CYP3A4. However, the models indicate that it may act as an inhibitor of CYP2C9 . This specific predicted interaction is a critical piece of information, as inhibition of CYP2C9 could affect the metabolism of co-administered drugs that are substrates of this enzyme.

Table 2: Predicted ADME Properties of this compound Data generated using predictive modeling.

ADME ParameterPredictionImplication
Gastrointestinal AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier PermeantYesPotentially suitable for CNS targets.
P-gp SubstrateNoLow likelihood of being actively pumped out of cells.
CYP1A2 InhibitorNoLow risk of drug interactions via this isoform.
CYP2C19 InhibitorNoLow risk of drug interactions via this isoform.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP2D6 InhibitorNoLow risk of drug interactions via this isoform.
CYP3A4 InhibitorNoLow risk of drug interactions via this isoform.

Strategies for Modulating Pharmacokinetic Profiles (Theoretical)

Should the predicted pharmacokinetic profile of this compound require optimization, several theoretical strategies could be employed. These modifications aim to fine-tune the ADME properties by making specific structural changes:

Modulating Lipophilicity: If higher or lower lipophilicity is desired to alter absorption or distribution, the bromine atom on the phenoxy ring could be replaced. Substituting it with a more electron-withdrawing group (like -CF3) would increase lipophilicity, while replacing it with a more polar group (like -OH or -NH2) would decrease it.

Improving Metabolic Stability: If the molecule proves to be a potent CYP2C9 inhibitor in experimental assays, structural modifications could be made to reduce this interaction. Altering the electronic environment of the phenoxy ring or modifying the piperidine (B6355638) ring could change how the molecule fits into the active site of the enzyme. For instance, introducing steric hindrance near potential sites of metabolism can block the enzyme's access.

Controlling BBB Penetration: To reduce brain penetration, the molecule's polarity could be increased. This can be achieved by introducing polar functional groups or by increasing the TPSA. Conversely, to enhance BBB penetration, lipophilicity could be slightly increased while keeping the molecular weight low.

Concepts of Drug-Likeness and Lead-Likeness Assessment (Computational)

"Drug-likeness" and "lead-likeness" are concepts used to evaluate a compound's suitability for development based on its physicochemical properties. researchgate.netresearchgate.net These are often assessed using established rules derived from the analysis of successful drugs and clinical candidates. nih.gov

Drug-likeness assesses whether a compound has properties consistent with known oral drugs. Common filters include:

Lipinski's Rule of Five: Predicts poor oral absorption if a molecule violates two or more rules (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). nih.gov

Ghose, Veber, and Egan Rules: Additional filters that consider parameters like molar refractivity, TPSA, and the number of rotatable bonds. researchgate.net

Lead-likeness defines a set of more stringent criteria for compounds at an earlier stage of discovery. researchgate.net Lead-like compounds are intended to have more room for optimization into drug-like candidates. Typical criteria include a lower molecular weight (e.g., 150-350 g/mol ) and lower lipophilicity (e.g., LogP 1-3.5).

Computationally, this compound shows a very promising profile. It passes all major drug-likeness filters with zero violations, indicating that its fundamental physicochemical properties are well within the range of successful oral drugs. Its bioavailability score of 0.55 further supports this positive assessment. Furthermore, it also fits within the stricter criteria for a lead-like compound, making it an excellent starting point for further optimization.

Table 3: Drug-Likeness and Lead-Likeness Profile of this compound Data generated using predictive modeling.

Rule/FilterStatusViolations
LipinskiPass0
GhosePass0
VeberPass0
EganPass0
MueggePass0
Lead-likenessPass0
Bioavailability Score0.55N/A

Future Directions and Research Perspectives

Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The development of advanced analogues of 1-[(4-bromophenoxy)acetyl]piperidine with tailored pharmacological profiles is a key area for future investigation. nih.gov The N-acylpiperidine structure allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties.

Key Strategies for Analogue Design:

Piperidine (B6355638) Ring Modification: Introducing conformational constraints through the formation of bridged systems, such as 2-azanorbornanes or nortropanes, can lead to analogues with improved receptor affinity. nih.gov The incorporation of substituents on the piperidine ring can also influence binding interactions and metabolic stability.

Acyl Group Substitution: Altering the nature of the acyl group can modulate the electronic and steric properties of the molecule, potentially leading to enhanced target engagement.

Phenoxy Group Variation: Substitution on the phenyl ring of the phenoxy group can be explored to optimize interactions with the target protein. The bromine atom, for instance, can be replaced with other halogens or functional groups to fine-tune the pharmacological activity.

Synthetic Approaches:

The synthesis of these advanced analogues can be achieved through various established and emerging synthetic methodologies. nih.gov Techniques such as catalytic hydrogenation of pyridine (B92270) precursors and multicomponent reactions offer efficient routes to diverse piperidine-containing molecules. nih.govnih.gov

Exploration of Novel Therapeutic Indications based on Mechanistic Insights

While the initial therapeutic focus of N-acylpiperidine derivatives has been in specific areas, a deeper understanding of their mechanism of action could unveil novel therapeutic applications. The piperidine moiety is a common feature in a wide range of biologically active compounds, suggesting a broad pharmacological potential. smolecule.comijnrd.orgencyclopedia.pub

Potential Therapeutic Areas for Exploration:

Neurodegenerative Diseases: Given that many piperidine-containing compounds exhibit activity in the central nervous system, exploring the potential of this compound analogues in conditions like Alzheimer's and Parkinson's disease is a logical next step. smolecule.com

Oncology: The anti-proliferative effects observed in some piperidine derivatives warrant investigation into the anticancer potential of this class of compounds. smolecule.com

Infectious Diseases: The piperidine scaffold is present in various antimicrobial and antiviral agents, suggesting that analogues of this compound could be developed to combat infectious diseases. smolecule.comnih.gov

Inflammatory Disorders: The anti-inflammatory properties of certain piperidine-containing natural products and synthetic compounds highlight another potential therapeutic avenue. ijnrd.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development for compounds like this compound. astrazeneca.comnih.govijirt.orgjsr.orgnih.gov These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties.

Applications of AI and ML in N-Acylpiperidine Research:

ApplicationDescription
Virtual Screening Machine learning algorithms can rapidly screen vast virtual libraries of N-acylpiperidine analogues to identify compounds with a high probability of binding to a specific biological target. nih.gov
De Novo Drug Design Generative AI models can design novel N-acylpiperidine structures with desired pharmacological profiles, moving beyond the limitations of existing chemical space. nih.gov
ADMET Prediction AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics. nih.gov
Target Identification By analyzing large biological datasets, AI can help identify novel protein targets for which N-acylpiperidine derivatives may have therapeutic efficacy. nih.gov

Challenges and Opportunities in Developing N-Acylpiperidine-Based Research Tools

The development of N-acylpiperidine-based compounds as research tools presents both challenges and significant opportunities. These molecules can serve as valuable probes to investigate biological pathways and validate new drug targets.

Challenges:

Selectivity: Achieving high selectivity for a specific biological target can be challenging due to the promiscuous nature of the piperidine scaffold, which can interact with multiple receptors and enzymes.

Synthesis of Complex Analogues: The synthesis of structurally complex and stereochemically defined analogues can be time-consuming and resource-intensive. nih.gov

Understanding Off-Target Effects: Thoroughly characterizing the off-target effects of N-acylpiperidine-based probes is crucial for the accurate interpretation of experimental results.

Opportunities:

Chemical Probe Development: Highly potent and selective N-acylpiperidine analogues can be developed as chemical probes to elucidate the function of specific proteins in health and disease.

Pharmacological Toolkits: A diverse library of N-acylpiperidine derivatives with varying pharmacological profiles can serve as a valuable toolkit for researchers studying a range of biological systems.

Lead Compounds for Drug Discovery: N-acylpiperidine-based research tools that demonstrate interesting biological activity can serve as starting points for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[(4-bromophenoxy)acetyl]piperidine to improve yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of a piperidine derivative with a bromophenoxy precursor. Key parameters include:

  • Temperature control : Maintaining 50–70°C during coupling reactions to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the piperidine ring conformation and bromophenoxy substitution pattern .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 299.21) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What in vitro assays are recommended for initial evaluation of the biological activity of this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against kinases or GPCRs using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
  • Cytotoxicity testing : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .
  • Solubility profiling : Use PBS or DMSO solutions to determine bioavailability thresholds .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina or Schrödinger Maestro models binding affinities to target proteins (e.g., serotonin receptors) .
  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes the compound’s geometry and electrostatic potential surfaces .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., assay protocols, cell lines) .
  • Dose-response validation : Replicate studies with standardized concentrations (e.g., 1 nM–100 µM) and controls .
  • Structural analogs : Compare activity trends across derivatives to isolate pharmacophore contributions .

Q. How can researchers design scalable synthetic routes for this compound while maintaining reproducibility?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via Design of Experiments (DoE) .

Q. What in vitro models assess the metabolic stability and toxicity of this compound?

  • Methodological Answer :

  • Hepatocyte incubations : Measure CYP450-mediated metabolism using LC-MS/MS to identify major metabolites .
  • AMES test : Evaluate mutagenicity with Salmonella typhimurium strains TA98/TA100 .
  • hERG inhibition assay : Patch-clamp electrophysiology assesses cardiac safety risks .

Key Considerations for Experimental Design

  • Contradictory Data : Discrepancies in solubility or activity may arise from polymorphic forms. Use X-ray crystallography to characterize solid-state variations .
  • Advanced Characterization : Synchrotron XRD or cryo-EM resolves binding modes in protein-ligand complexes .
  • Ethical Compliance : For preclinical studies, adhere to OECD guidelines for chemical safety testing .

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